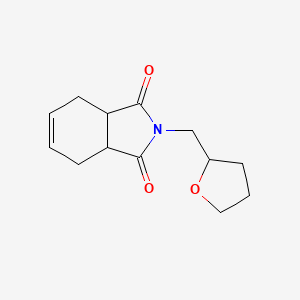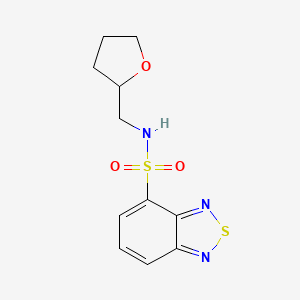![molecular formula C22H29N5O5S B3958948 1-[5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROPHENYL]-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B3958948.png)
1-[5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROPHENYL]-4-(2-METHOXYPHENYL)PIPERAZINE
Overview
Description
1-[5-(4-Methanesulfonylpiperazin-1-yl)-2-nitrophenyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity. This particular compound is known for its potential therapeutic applications and is often used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-methanesulfonylpiperazin-1-yl)-2-nitrophenyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are less documented but generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Methanesulfonylpiperazin-1-yl)-2-nitrophenyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-[5-(4-Methanesulfonylpiperazin-1-yl)-2-nitrophenyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(4-methanesulfonylpiperazin-1-yl)-2-nitrophenyl]-4-(2-methoxyphenyl)piperazine involves its interaction with molecular targets such as adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)piperazine
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Nitrophenyl)piperazine
Uniqueness
1-[5-(4-Methanesulfonylpiperazin-1-yl)-2-nitrophenyl]-4-(2-methoxyphenyl)piperazine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl and nitro groups make it particularly versatile for various chemical reactions and biological interactions .
Properties
IUPAC Name |
1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O5S/c1-32-22-6-4-3-5-20(22)24-9-11-25(12-10-24)21-17-18(7-8-19(21)27(28)29)23-13-15-26(16-14-23)33(2,30)31/h3-8,17H,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQODKDPQTBPSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B3958878.png)
![5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE](/img/structure/B3958883.png)
![5-(2,4-dichlorophenyl)-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3958889.png)
![2-(4-methoxyphenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B3958891.png)
![1-(4-nitrophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B3958894.png)

![7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B3958912.png)
![6-bromo-3-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3958923.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-nitrobenzoyl)oxime]](/img/structure/B3958937.png)

![[1-(Benzenesulfonamido)-1-oxopropan-2-yl] acetate](/img/structure/B3958960.png)
![3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B3958964.png)
![(3-{(Z)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B3958967.png)
